molecular formula C10H13ClFN3O2 B3027089 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride CAS No. 1233951-86-4

1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride

Cat. No. B3027089
CAS RN: 1233951-86-4
M. Wt: 261.68
InChI Key: BQVBSQPIHOLGSV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12FN3O2 . It has a molecular weight of 225.22 . The compound is typically stored at room temperature . It appears as an orange powder .


Molecular Structure Analysis

The InChI code for 1-(4-Fluoro-2-nitrophenyl)piperazine is 1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride is an orange powder . It has a molecular weight of 225.22 . The compound is typically stored at room temperature .

Scientific Research Applications

Crystallographic and Thermal Studies

  • Crystal Structure Analysis : 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine has been synthesized and its crystal structure analyzed. X-ray crystallography revealed a monoclinic crystal structure with specific lattice parameters and space group, highlighting several intermolecular interactions that stabilize the crystal lattice. These findings are significant for understanding the material's thermal stability and potential applications (Awasthi et al., 2014).

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activity : A study focused on microwave-assisted synthesis of hybrid molecules derived from norfloxacin, involving 1-(2-Fluoro-4-nitrophenyl)piperazine, demonstrated that some synthesized compounds exhibited excellent antimicrobial activity. This research is crucial for developing new antimicrobial agents (Menteşe et al., 2013).

  • Antimycobacterial Activity of Fluorinated Compounds : A study on fluorinated benzothiazolo imidazole compounds, involving 4-fluoro-3-chloroanilline, showed promising anti-microbial activity against various strains, indicating potential pharmaceutical applications (Sathe et al., 2011).

  • Synthesis of Piperazine Derivatives for SSRIs : Research on synthesizing 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors (SSRIs) indicates potential in developing antidepressants with improved side effect profiles. This highlights the compound's relevance in medicinal chemistry (Dorsey et al., 2004).

  • Antiviral and Antimicrobial Derivatives : The synthesis of novel 1,4-disubstituted piperidine/piperazine derivatives showed potent anti-HIV-1 activities. This research underscores the compound's potential in developing new therapies for HIV-1 prevention and treatment (Dong et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The associated hazard statements are H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O2.ClH/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13;/h1-2,7,12H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVBSQPIHOLGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride

CAS RN

1233951-86-4
Record name Piperazine, 1-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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